4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O3S2/c25-19-9-5-16(6-10-19)21-15-32-24(26-21)27-23(29)18-7-11-20(12-8-18)33(30,31)28-14-13-17-3-1-2-4-22(17)28/h1-12,15H,13-14H2,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCQVXVANDSXOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole intermediate can be synthesized through a Fischer indole synthesis, while the thiazole intermediate can be prepared via a Hantzsch thiazole synthesis. These intermediates are then coupled using sulfonylation and amidation reactions under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include indole-2,3-dione derivatives, sulfides, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antiviral Activity : Research indicates that indole derivatives, including those similar to the target compound, have shown promising antiviral properties. For instance, indole analogs have been found to interfere with the interaction of viral proteins with host cell receptors, which is crucial for viral entry and replication. Compounds containing indole structures often exhibit enhanced potency against viruses such as HIV .
- Antimicrobial Properties : The benzimidazole moiety present in the compound has been associated with significant antimicrobial activity. Studies have demonstrated that derivatives of benzimidazole possess notable antibacterial and antifungal effects against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi . This suggests potential applications in treating infections caused by resistant strains.
- Anti-inflammatory Effects : Compounds similar to 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide have also been explored for their anti-inflammatory properties. Research has shown that certain derivatives can significantly reduce inflammation markers in vitro and in vivo, indicating potential for therapeutic use in inflammatory diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. SAR studies reveal that modifications to the indole and thiazole moieties can enhance biological activity and selectivity. For example:
- Substituting different functional groups on the indole ring can improve potency against specific targets.
- Variations in the thiazole structure may affect solubility and bioavailability, critical factors for drug development.
Case Study 1: Antiviral Screening
A recent study screened a series of indole-based compounds for antiviral activity against HIV. The results indicated that certain modifications to the indole structure enhanced inhibitory effects on HIV replication by blocking key protein interactions . This case highlights the relevance of structural modifications in developing effective antiviral agents.
Case Study 2: Antimicrobial Efficacy
In a comparative study of benzimidazole derivatives, several compounds were synthesized and tested against common bacterial strains. The results showed that specific derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, suggesting their potential use as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide becomes evident when compared to related compounds. Below is a detailed analysis:
Structural Modifications and Substituent Effects
Key Findings from Comparative Analysis
Sulfonamide Variations :
- The 2,3-dihydroindole sulfonyl group in the target compound confers greater steric bulk and lipophilicity compared to simpler sulfonamides (e.g., diethylsulfamoyl in or morpholine sulfonyl in ). This may enhance membrane permeability but reduce aqueous solubility.
- In contrast, morpholine sulfonyl derivatives (e.g., EN300-378783) exhibit higher solubility due to morpholine’s polar nature, making them more suitable for oral formulations .
Thiazole Substituents: The 4-fluorophenyl group on the thiazole ring provides electron-withdrawing effects, improving binding to aromatic-rich enzyme pockets (e.g., kinase ATP-binding sites) compared to methylphenyl or nitrophenyl analogs .
Biological Activity: Compounds like bomedemstat () and N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide () show significant bioactivity (e.g., antineoplastic effects), underscoring the importance of fluorophenyl and sulfonamide motifs in target engagement. The absence of a carbonyl group in tautomeric 1,2,4-triazoles (as in ) highlights how structural flexibility (e.g., thione vs. thiol forms) impacts stability and reactivity.
Biological Activity
The compound 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Indole moiety : Contributes to its biological interactions.
- Thiazole ring : Known for enhancing pharmacological activity.
- Fluorophenyl group : May influence lipophilicity and receptor binding.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is crucial for this activity, as it enhances interactions with cellular targets involved in apoptosis and cell proliferation .
- Antimicrobial Properties : The sulfonyl group in the structure has been associated with antimicrobial activity. Compounds with sulfonamide functionalities often show efficacy against bacterial infections by inhibiting bacterial growth through interference with folate synthesis .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like inflammation or cancer .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study examining various thiazole derivatives, the compound demonstrated promising anticancer properties. It was tested against A-431 cells, showing an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. Molecular dynamics simulations suggested that the compound interacts primarily through hydrophobic contacts with target proteins, indicating a strong binding affinity .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of sulfonamide derivatives revealed that related compounds exhibited notable activity against Staphylococcus aureus and Escherichia coli. The tested compound's structure suggests it could similarly inhibit these pathogens, making it a candidate for further development as an antimicrobial agent .
Q & A
Q. How can target identification be prioritized for this compound’s unique structural features?
- Methodology :
- Use chemoproteomics (e.g., affinity chromatography with immobilized compound) to pull down binding proteins from cell lysates. Confirm hits via Western blot or SPR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
